molecular formula C12H14N2O B13010870 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine

1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B13010870
M. Wt: 202.25 g/mol
InChI Key: HJKATHNTJNXXMV-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methanamine linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted methanamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions, while the methanamine linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylfuran-2-yl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)methanamine
  • 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylethyl)methanamine

Uniqueness

1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to the specific positioning of the methyl group on the furan ring and the methanamine linkage to the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C12H14N2O/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3

InChI Key

HJKATHNTJNXXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=NC=C2

Origin of Product

United States

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